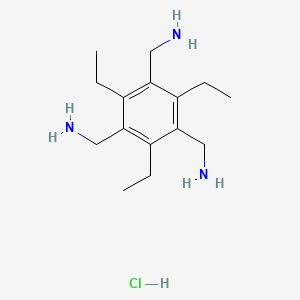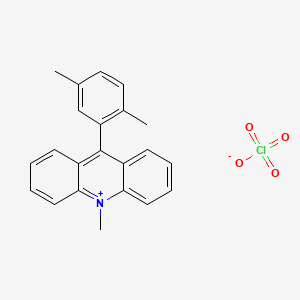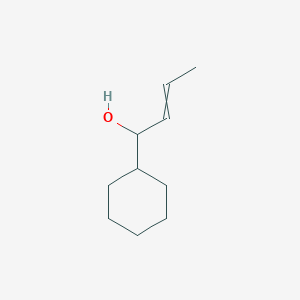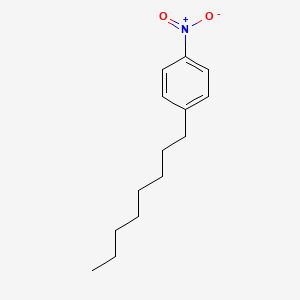
N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide is an organic compound with a unique structure that includes both hydroxyethyl and vinylbenzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide can be synthesized through a multi-step process. One common method involves the reaction of 4-vinylbenzoic acid with diethanolamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C. The use of a dehydrating agent can help drive the reaction to completion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as zinc-doped calcium oxide, can enhance the efficiency of the reaction and allow for the recycling of catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products
Oxidation: Products include N,N-bis(2-formylethyl)-4-vinylbenzamide or N,N-bis(2-carboxyethyl)-4-vinylbenzamide.
Reduction: The major product is N,N-bis(2-hydroxyethyl)-4-ethylbenzamide.
Substitution: Products vary depending on the nucleophile used, such as N,N-bis(2-hydroxyethyl)-4-alkylbenzamide.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the vinyl group can participate in polymerization reactions. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)taurine: Similar in structure but contains a sulfonic acid group instead of a vinyl group.
N,N-Bis(2-hydroxyethyl)oleamide: Contains an oleic acid moiety instead of a vinylbenzamide group.
Uniqueness
N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide is unique due to its combination of hydroxyethyl and vinylbenzamide groups, which provide distinct chemical reactivity and potential for diverse applications. The presence of the vinyl group allows for polymerization, while the hydroxyethyl groups enhance solubility and reactivity in biochemical systems .
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-ethenyl-N,N-bis(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C13H17NO3/c1-2-11-3-5-12(6-4-11)13(17)14(7-9-15)8-10-16/h2-6,15-16H,1,7-10H2 |
InChI-Schlüssel |
URODNGJHLIJIEY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile](/img/structure/B12508456.png)

![1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12508464.png)





![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B12508501.png)
![8-[4-(2-methylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12508505.png)
![Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea](/img/structure/B12508512.png)
![6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12508516.png)
![N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B12508535.png)
